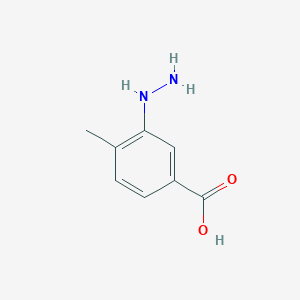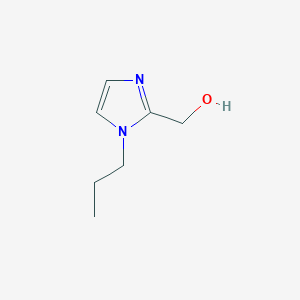
Ethyl 2-isothiocyanato-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-isothiocyanato-3-methylbutanoate is an organic compound with the molecular formula C8H13NO2S. It is a derivative of butanoic acid and contains an isothiocyanate functional group.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-isothiocyanato-3-methylbutanoate can be synthesized through the reaction of ethyl 3-methylbutanoate with thiophosgene in the presence of a base. The reaction typically involves the following steps:
Preparation of Ethyl 3-methylbutanoate: This ester can be synthesized by esterification of 3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Reaction with Thiophosgene: Ethyl 3-methylbutanoate is then reacted with thiophosgene (CSCl2) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control of temperature and pressure .
化学反応の分析
Types of Reactions
Ethyl 2-isothiocyanato-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines to form thiourea derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: Oxidation of the isothiocyanate group can lead to the formation of sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Amines (e.g., primary or secondary amines) in the presence of a solvent such as dichloromethane.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Thiourea derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Oxidation: Sulfonyl derivatives.
科学的研究の応用
Ethyl 2-isothiocyanato-3-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological molecules and pathways.
作用機序
The mechanism of action of ethyl 2-isothiocyanato-3-methylbutanoate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can react with amino groups in proteins and enzymes, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and modulate signaling pathways also contributes to its biological effects .
類似化合物との比較
Ethyl 2-isothiocyanato-3-methylbutanoate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Known for its strong electrophilic properties and use in protein labeling.
Allyl isothiocyanate: Found in mustard oil and known for its pungent odor and antimicrobial properties.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer and antioxidant activities
Uniqueness
This compound is unique due to its specific structure, which combines the properties of an ester and an isothiocyanate. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
26349-76-8 |
|---|---|
分子式 |
C8H13NO2S |
分子量 |
187.26 g/mol |
IUPAC名 |
ethyl (2S)-2-isothiocyanato-3-methylbutanoate |
InChI |
InChI=1S/C8H13NO2S/c1-4-11-8(10)7(6(2)3)9-5-12/h6-7H,4H2,1-3H3/t7-/m0/s1 |
InChIキー |
MWCPMVGNNCNZPM-ZETCQYMHSA-N |
SMILES |
CCOC(=O)C(C(C)C)N=C=S |
異性体SMILES |
CCOC(=O)[C@H](C(C)C)N=C=S |
正規SMILES |
CCOC(=O)C(C(C)C)N=C=S |
Key on ui other cas no. |
26349-76-8 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Spiro[3.5]nonan-1-one](/img/structure/B1296620.png)

